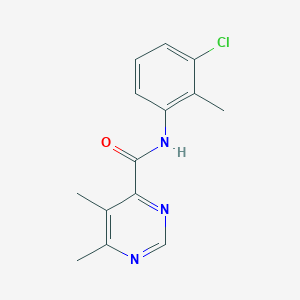
N-(3-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as CMX-001, is a potent antiviral drug that belongs to the class of nucleotide analogs. It was developed to treat various viral infections, including cytomegalovirus (CMV), herpes simplex virus (HSV), and adenovirus. The drug has shown promising results in preclinical and clinical trials, and it is currently being evaluated for its potential use in the treatment of other viral infections.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves the inhibition of viral DNA synthesis. The drug is converted into its active form, CMX-TP, by cellular kinases. CMX-TP then competes with the natural nucleotides for incorporation into the viral DNA, leading to the termination of viral DNA synthesis.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and side effects in preclinical and clinical studies. The drug is well-tolerated and has a favorable pharmacokinetic profile, with a long half-life and good tissue penetration.
Advantages and Limitations for Lab Experiments
N-(3-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has several advantages for use in laboratory experiments. The drug has potent antiviral activity against a broad range of viruses, making it a useful tool for studying viral infections. This compound is also well-tolerated and has minimal toxicity, allowing for the use of higher concentrations in experiments. However, the high cost of the drug and the limited availability may be a limitation for some experiments.
Future Directions
There are several future directions for the development and use of N-(3-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide. One potential application is in the treatment of emerging viral infections, such as Ebola and Zika viruses. This compound has shown promising results in preclinical studies against these viruses, and further research is needed to evaluate its efficacy in clinical trials. Another future direction is in the development of combination therapies with this compound and other antiviral drugs, which may have synergistic effects and improve treatment outcomes. Finally, the use of this compound as a prophylactic agent for viral infections in high-risk populations, such as transplant patients, is an area of active research.
Synthesis Methods
The synthesis of N-(3-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves the reaction of 3-chloro-2-methylbenzoic acid with 5,6-dimethyluracil in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate 3-(3-chloro-2-methylphenyl)-5,6-dimethyluracil. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and triethylamine to yield this compound.
Scientific Research Applications
N-(3-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its antiviral activity against various viruses, including CMV, HSV, adenovirus, and poxviruses. The drug has shown potent antiviral activity in vitro and in animal models, and it has been evaluated in several clinical trials for the treatment of CMV and other viral infections.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-8-10(3)16-7-17-13(8)14(19)18-12-6-4-5-11(15)9(12)2/h4-7H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGKSWCSMASPEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=C(C(=CC=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

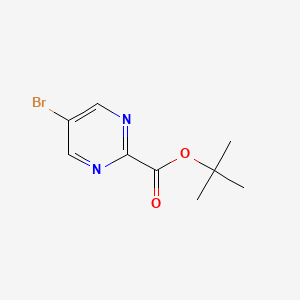
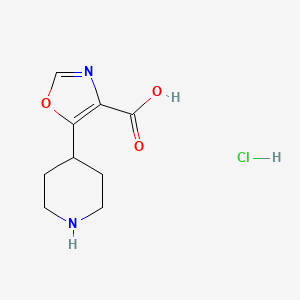
![[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea](/img/structure/B2474827.png)
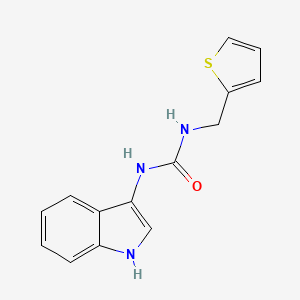

![Ethyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2474831.png)
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2474832.png)
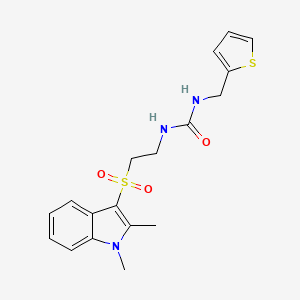
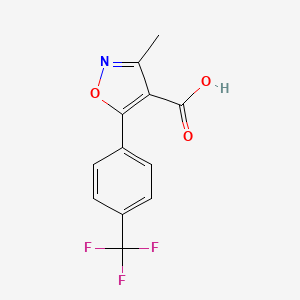

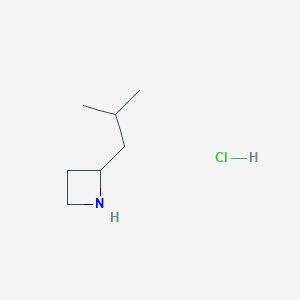

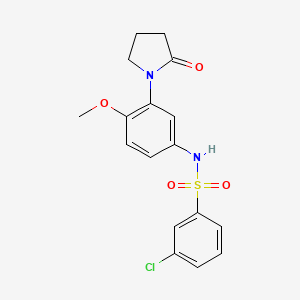
![4-[(2-Thienylcarbonyl)amino]benzoic acid](/img/structure/B2474839.png)